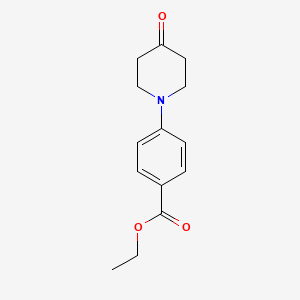

Ethyl 4-(4-oxopiperidin-1-yl)benzoate

CAS No.: 25437-95-0

Cat. No.: VC3856370

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25437-95-0 |

|---|---|

| Molecular Formula | C14H17NO3 |

| Molecular Weight | 247.29 g/mol |

| IUPAC Name | ethyl 4-(4-oxopiperidin-1-yl)benzoate |

| Standard InChI | InChI=1S/C14H17NO3/c1-2-18-14(17)11-3-5-12(6-4-11)15-9-7-13(16)8-10-15/h3-6H,2,7-10H2,1H3 |

| Standard InChI Key | UWOUGBBALATQAZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)N2CCC(=O)CC2 |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N2CCC(=O)CC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzoate ester substituted at the para position with a 4-oxopiperidine group. The piperidine ring adopts a chair conformation, with the ketone oxygen at position 4 participating in hydrogen bonding. Key structural parameters include:

| Property | Value |

|---|---|

| IUPAC Name | ethyl 4-(4-oxopiperidin-1-yl)benzoate |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| SMILES | CCOC(=O)C1=CC=C(C=C1)N2CCC(=O)CC2 |

| Topological Polar Surface Area | 55.4 Ų |

The electron-withdrawing ketone group enhances the electrophilicity of the piperidine nitrogen, facilitating nucleophilic substitution reactions.

Spectral Characteristics

-

¹H NMR (DMSO-d₆): Signals at δ 1.25 (t, 3H, CH₂CH₃), 2.45–2.60 (m, 4H, piperidine CH₂), 3.75 (q, 2H, OCH₂), 7.45 (d, 2H, aromatic), 8.00 (d, 2H, aromatic).

-

IR: Strong absorption at 1715 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (piperidone C=O).

Synthesis and Optimization

Laboratory-Scale Synthesis

A two-step protocol is commonly employed:

Step 1: Ethyl 4-aminobenzoate formation

4-Aminobenzoic acid reacts with ethyl chloroformate in dichloromethane under basic conditions (pyridine), yielding ethyl 4-aminobenzoate (78–82% yield).

Step 2: Piperidine coupling

The amine undergoes nucleophilic aromatic substitution with 4-piperidone hydrochloride in dimethylacetamide (DMAc) at 110°C for 12 hours, catalyzed by K₂CO₃. Purification via silica gel chromatography affords the product in 65–70% yield.

Industrial Considerations

Scale-up challenges include:

-

Solvent selection: Replacing DMAc with recyclable solvents like 2-methyltetrahydrofuran to reduce environmental impact.

-

Catalyst recovery: Implementing fixed-bed reactors with immobilized bases to minimize waste.

Reactivity and Derivative Synthesis

Ester Hydrolysis

The ethyl ester hydrolyzes in NaOH/EtOH (1:1) at 60°C to produce 4-(4-oxopiperidin-1-yl)benzoic acid, a precursor for metal-organic frameworks (MOFs) with gas storage applications.

Ring Functionalization

The piperidone ring undergoes:

-

Reductive amination: With NaBH₃CN and primary amines to yield N-alkylated derivatives.

-

Grignard addition: At the ketone position to form tertiary alcohols (e.g., using methylmagnesium bromide).

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a building block for:

-

Kinase inhibitors: Modulating ATP-binding pockets through piperidine-aryl interactions.

-

Antipsychotics: Dopamine D₂ receptor antagonists with improved blood-brain barrier penetration.

Material Science

Incorporated into:

-

Liquid crystals: The rigid benzoate core enhances mesophase stability.

-

Coordination polymers: Via carboxylate-metal linkages for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume